4-(tert-Butyl)benzylamine Hydrochloride

Vue d'ensemble

Description

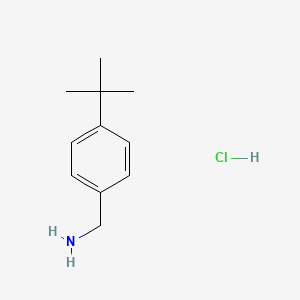

4-(tert-Butyl)benzylamine Hydrochloride is an organic compound with the chemical formula C11H18ClN. It is a hydrochloride salt of 4-(tert-Butyl)benzylamine, characterized by its crystalline solid form and good solubility in water, methanol, and ethanol. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-(tert-Butyl)benzylamine Hydrochloride typically involves the reaction of 4-(tert-Butyl)benzylamine with hydrochloric acid. The process begins by dissolving 4-(tert-Butyl)benzylamine in an appropriate alcohol solvent, such as methanol or ethanol. Gradually, dilute hydrochloric acid is added to the solution while maintaining a controlled temperature and continuous stirring. The product crystallizes out of the solution and is collected by filtration .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(tert-Butyl)benzylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzylamine derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of 4-(tert-Butyl)benzylamine hydrochloride as an antiviral agent. It has been investigated as a small molecule inhibitor targeting viral entry mechanisms, particularly for filoviruses like Ebola and Marburg. Compounds derived from 4-(aminomethyl)benzamide, related to 4-(tert-Butyl)benzylamine, have shown promising results in inhibiting viral entry with effective concentrations (EC50) below 10 μM, indicating their potential for therapeutic development against these viruses .

Cancer Therapeutics

The compound has been explored in the context of protein arginine methyltransferase 5 (PRMT5) inhibitors, which are significant in cancer therapy due to their role in epigenetic regulation. The structure-activity relationship (SAR) studies suggest that derivatives of 4-(tert-Butyl)benzylamine could be optimized for enhanced selectivity and potency against cancer cells, positioning them as potential candidates in clinical trials for cancer treatment .

Pesticidal Activity

This compound has been synthesized into various derivatives that exhibit preventive activity against rice blast disease caused by Pyricularia oryzae. Research shows that certain derivatives possess high efficacy, making them valuable in agricultural applications as fungicides . The structure-activity relationships indicate that modifications to the amine moiety can significantly enhance the preventive value against this pathogen.

Synthesis of Agricultural Chemicals

The compound serves as an intermediate in the synthesis of agrochemicals, including pesticides like Fenpropimorph. This pesticide is synthesized from 4-(tert-butyl)benzaldehyde, which can be derived from this compound through various chemical processes . The ability to produce high-purity intermediates is crucial for developing effective agricultural products.

Organocatalysis

In synthetic chemistry, this compound has been utilized in metal-free oxidative coupling reactions to produce imines efficiently. This application highlights its role as a versatile building block in organic synthesis, facilitating the formation of complex molecular structures without the need for metal catalysts .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(tert-Butyl)benzylamine Hydrochloride involves its interaction with specific molecular targets and pathways. As a benzylamine derivative, it can act as a precursor to various biologically active compounds. Its effects are mediated through the formation of imines or amines, which can interact with enzymes, receptors, or other cellular components, leading to desired biological or chemical outcomes .

Comparaison Avec Des Composés Similaires

- 4-tert-Butylbenzylamine

- 4-tert-Butylbenzyl Alcohol

- 4-tert-Butylbenzyl Chloride

- 4-tert-Butylbenzyl Nitrile

Comparison: 4-(tert-Butyl)benzylamine Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterpart, 4-tert-Butylbenzylamine. This makes it more suitable for certain synthetic applications and easier to handle in laboratory and industrial settings .

Activité Biologique

4-(tert-Butyl)benzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities, particularly focusing on its antifungal properties and interactions with various biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylbenzylamine with hydrochloric acid to form the hydrochloride salt. The compound can also be derived from various precursors through reductive amination techniques, which have been documented in several studies .

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4-(tert-butyl)benzylamine. In particular, compounds featuring the 4-tert-butyl group have shown promising activity against various fungal strains, including Candida spp. and Aspergillus spp. The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity Summary

| Compound | Target Fungi | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(tert-Butyl)benzylamine | Candida albicans | 7.5 | Ergosterol biosynthesis inhibition |

| 4-(tert-Butyl)benzylamine | Aspergillus niger | 10.0 | Ergosterol biosynthesis inhibition |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated across several cancer cell lines. In vitro studies indicate varying degrees of cytotoxicity, with IC50 values suggesting significant activity against certain leukemia and breast cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 17 |

| HUVEC | 50 |

| MCF10A | >50 |

These results indicate that while the compound exhibits some cytotoxicity, its effectiveness varies significantly among different cell types .

The antifungal activity of this compound is primarily attributed to its interference with ergosterol biosynthesis pathways. Specifically, it inhibits enzymes such as sterol C14-reductase and sterol C8-isomerase, which are crucial for the production of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately cell death .

Case Studies

A notable case study involved the evaluation of various derivatives of 4-(tert-butyl)benzylamine in a model system using Galleria mellonella as an in vivo model for fungal infections. The study demonstrated that compounds with longer alkyl chains attached to the amine group exhibited enhanced antifungal activity compared to their shorter counterparts .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARHPSYFKRETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586253 | |

| Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59528-30-2 | |

| Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.